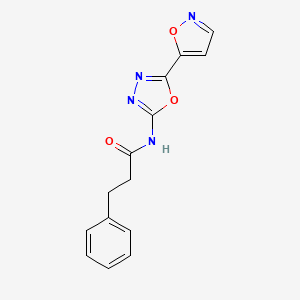

N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)-3-phenylpropanamide

Description

Properties

IUPAC Name |

N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]-3-phenylpropanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N4O3/c19-12(7-6-10-4-2-1-3-5-10)16-14-18-17-13(20-14)11-8-9-15-21-11/h1-5,8-9H,6-7H2,(H,16,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMVPRWWARZCQSV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCC(=O)NC2=NN=C(O2)C3=CC=NO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)-3-phenylpropanamide typically involves multiple steps, starting with the formation of the isoxazole and oxadiazole rings. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the isoxazole ring can be synthesized via a (3 + 2) cycloaddition reaction using Cu(I) or Ru(II) as catalysts . The oxadiazole ring can be formed through the reaction of hydrazides with carboxylic acids or their derivatives . The final step involves coupling the isoxazole and oxadiazole intermediates with a phenylpropanamide moiety under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and microwave-assisted synthesis to enhance reaction efficiency and yield . Additionally, metal-free synthetic routes are being explored to reduce costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)-3-phenylpropanamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, especially at the isoxazole and oxadiazole rings.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Synthesis and Structural Characteristics

The synthesis of N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)-3-phenylpropanamide typically involves the reaction of isoxazole and oxadiazole derivatives. The structural characterization is often performed using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry to confirm the formation of the desired compounds.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of isoxazole and oxadiazole exhibit significant antimicrobial properties. For instance, compounds similar to this compound have been screened against various bacterial and fungal strains. Some derivatives showed promising activity comparable to standard antimicrobial agents like clotrimazole .

Table 1: Antimicrobial Activity of Isoxazole-Oxadiazole Derivatives

| Compound ID | Bacterial Strain | Fungal Strain | Activity Level |

|---|---|---|---|

| 5a | E. coli | C. albicans | High |

| 5b | S. aureus | A. niger | Moderate |

| 5d | P. aeruginosa | F. oxysporum | High |

Anticancer Potential

Several studies have indicated that compounds containing isoxazole and oxadiazole moieties possess anticancer properties. The mechanisms often involve the inhibition of specific enzymes or pathways critical for cancer cell proliferation .

Case Study: Anticancer Activity

In vitro studies on similar compounds have shown that they can induce apoptosis in various cancer cell lines, suggesting their potential as therapeutic agents in oncology.

Material Science Applications

The incorporation of isoxazole and oxadiazole structures into polymers has been explored for developing materials with enhanced thermal stability and mechanical properties. These materials could find applications in coatings, adhesives, and other industrial products due to their favorable chemical resistance and durability.

Conclusion and Future Directions

This compound presents a promising avenue for research in medicinal chemistry and material science. Its antimicrobial and anticancer properties warrant further investigation to fully understand its mechanisms of action and potential therapeutic applications.

Future research should focus on:

- Detailed mechanistic studies of its biological activities.

- Optimization of synthetic routes for higher yields.

- Exploration of its applications in advanced materials.

Mechanism of Action

The mechanism of action of N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)-3-phenylpropanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access . The pathways involved often include signal transduction cascades that regulate cellular processes such as proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)-3-phenylpropanamide with structurally related 1,3,4-oxadiazole derivatives, focusing on substituents, biological activity, and physicochemical properties.

Table 1: Structural and Functional Comparison of 1,3,4-Oxadiazole Derivatives

Key Findings and Analysis

Structural Differences and Bioactivity: The isoxazol-5-yl group in the target compound distinguishes it from LMM5 (4-methoxyphenylmethyl) and LMM11 (furan-2-yl). Isoxazole rings are electron-rich and may enhance target binding compared to methoxyphenyl or furan groups, which are more lipophilic or planar, respectively . The 3-phenylpropanamide chain in the target compound contrasts with the sulfamoyl benzamide moieties in LMM5/LMM11. .

Solubility and Formulation :

- LMM5 and LMM11 require solubilization in DMSO with Pluronic F-127, indicating poor aqueous solubility—a common challenge for 1,3,4-oxadiazoles due to their aromaticity . The target compound’s solubility profile is unreported but may face similar limitations.

Antifungal Activity :

- LMM5 and LMM11 were tested against fluconazole-resistant Candida strains, with LMM11 showing moderate activity (MIC ~16 µg/mL) compared to fluconazole (MIC ~32 µg/mL) . The absence of analogous data for the target compound limits direct efficacy comparisons, though its isoxazole group could modulate activity against fungal cytochrome P450 enzymes.

SAR (Structure-Activity Relationship) Insights :

- Substitution at the 5-position of 1,3,4-oxadiazole significantly impacts bioactivity. For example, furan-2-yl (LMM11) confers weaker antifungal effects than 4-methoxyphenylmethyl (LMM5), suggesting that bulkier substituents may hinder target engagement .

- The sulfamoyl moiety in LMM5/LMM11 likely enhances interaction with fungal enzyme active sites, a feature absent in the target compound’s phenylpropanamide chain.

Biological Activity

N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)-3-phenylpropanamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound, supported by relevant data tables and case studies.

Synthesis

The synthesis of this compound typically involves several key steps:

- Isoxazole Formation : The isoxazole ring can be synthesized through the cyclization of hydroxylamine with suitable β-ketoesters or β-diketones.

- Oxadiazole Formation : The oxadiazole moiety is formed via the cyclization of a hydrazine derivative with carboxylic acid derivatives.

- Amide Coupling : The final step involves coupling the oxadiazole derivative with 3-phenylpropanamide using acetic anhydride and appropriate catalysts.

These synthetic routes allow for the generation of various derivatives, which can be evaluated for their biological properties.

Antimicrobial Properties

Research indicates that compounds containing isoxazole and oxadiazole rings exhibit significant antimicrobial activity. For instance, derivatives similar to this compound have shown effectiveness against both Gram-positive and Gram-negative bacteria. A study reported that certain isoxazole derivatives demonstrated excellent antimicrobial activity with minimal inhibitory concentrations (MIC) ranging from 10 to 50 µg/mL against Staphylococcus aureus and Escherichia coli .

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| 5a | 10 | Staphylococcus aureus |

| 5d | 20 | Escherichia coli |

| 5f | 50 | Pseudomonas aeruginosa |

Cytotoxicity Studies

Cytotoxicity assessments have been conducted on various cancer cell lines to evaluate the potential anti-cancer properties of this compound. In a notable study, derivatives were tested against human promyelocytic leukemia cells (HL-60). Results indicated that certain isoxazole derivatives induced apoptosis and cell cycle arrest by modulating the expression of key regulatory proteins such as Bcl-2 and p21^WAF-1 .

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| Isoxazole (3) | 86 | HL-60 |

| Isoxazole (6) | 755 | HL-60 |

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

- Apoptosis Induction : By altering the expression of apoptosis-related genes such as Bcl-2 and p21^WAF-1, the compound can promote programmed cell death in cancer cells .

- Cell Cycle Arrest : The modulation of cell cycle regulators leads to an arrest in cancer cell proliferation.

Case Studies

Several studies have documented the biological activity of compounds similar to this compound:

- Study on Antimicrobial Activity : A comprehensive evaluation showed that isoxazole derivatives exhibited potent antibacterial properties against strains like Staphylococcus aureus and Escherichia coli, with some achieving MIC values as low as 10 µg/mL .

- Cytotoxicity in Cancer Research : Research focusing on HL-60 cells revealed that specific derivatives significantly decreased cell viability through apoptosis induction, highlighting their potential as anticancer agents .

Q & A

Q. What are the optimal synthetic routes and critical reaction conditions for synthesizing this compound with high purity?

Methodological Answer: The synthesis requires multi-step protocols, including cyclization of hydrazides with carboxylic acid derivatives under dehydrating conditions. Critical parameters include:

- Reflux with triethylamine for 4–6 hours to facilitate oxadiazole ring formation .

- Temperature control (80–100°C) and pH monitoring to prevent side reactions .

- TLC monitoring (using pet-ether/ethyl acetate systems) to track reaction progress .

- Recrystallization (e.g., from ethanol/water mixtures) or column chromatography (silica gel, chloroform:methanol gradients) for purification .

Q. Which spectroscopic techniques are prioritized for structural confirmation, and what key markers validate the target structure?

Methodological Answer:

- 1H/13C NMR : Identify protons on the isoxazole (δ 8.2–8.5 ppm) and oxadiazole (δ 6.7–7.1 ppm) rings. Aromatic protons from the phenyl group appear at δ 7.2–7.4 ppm .

- HRMS : Confirm molecular ion peaks (e.g., [M+H]+) with mass accuracy <5 ppm. For example, a molecular weight of ~350 g/mol requires precise isotopic matching .

- FT-IR : Detect carbonyl stretches (C=O, ~1680 cm⁻¹) and N-H bending (~1540 cm⁻¹) in the propanamide moiety .

Q. How should initial bioactivity screening protocols be designed for enzyme inhibition studies?

Methodological Answer:

- Lipoxygenase (LOX) inhibition : Use linoleic acid as substrate, monitor UV absorbance at 234 nm over 6 minutes. IC50 values <50 µM indicate promising activity .

- Cholinesterase inhibition : Ellman’s assay with DTNB reagent; measure thiocholine production at 412 nm. Include donepezil as a positive control .

- Dose-response curves : Test concentrations from 0.1–100 µM in triplicate, using DMSO controls (<1% v/v) .

Q. What purification strategies effectively remove byproducts from 1,3,4-oxadiazole synthesis?

Methodological Answer:

- Byproduct identification : Common impurities include unreacted hydrazides (detected via TLC, Rf ~0.3) or dimerized intermediates.

- Recrystallization : Use mixed solvents (e.g., ethyl acetate/hexane) to isolate crystalline product .

- HPLC : Reverse-phase C18 columns with acetonitrile/water gradients (10–90% over 20 minutes) for high-purity isolation .

Q. How are baseline solubility and stability profiles established under laboratory conditions?

Methodological Answer:

- Solubility : Test in PBS (pH 7.4), DMSO, and ethanol via shake-flask method. Centrifuge at 10,000 rpm to remove undissolved particles .

- Stability : Incubate at 4°C, 25°C, and 37°C for 72 hours; analyze via HPLC for degradation products. pH stability (2–12) tested using HCl/NaOH buffers .

Advanced Research Questions

Q. How are contradictions in bioactivity data resolved across enzyme systems (e.g., LOX vs. BChE)?

Methodological Answer:

- Assay validation : Confirm enzyme purity via SDS-PAGE and activity checks with known inhibitors .

- Statistical analysis : Use ANOVA to compare inter-assay variability. For example, if LOX IC50 = 12 µM but BChE IC50 >100 µM, validate via isothermal titration calorimetry (ITC) to confirm binding affinity .

- Structural analysis : Compare X-ray crystallography or docking results to identify selective interactions with LOX’s hydrophobic pocket vs. BChE’s catalytic triad .

Q. How are computational methods integrated to predict binding interactions?

Methodological Answer:

- Molecular docking : Use AutoDock Vina with LOX (PDB: 1N8Q) or BChE (PDB: 4BDS). Prioritize poses with H-bonds to oxadiazole nitrogen and π-π stacking with phenyl groups .

- QSAR modeling : Apply Gaussian09 for DFT calculations (B3LYP/6-31G* basis set) to correlate electronic properties (e.g., HOMO-LUMO gap) with bioactivity .

Q. What strategies optimize assay specificity against off-target enzymes?

Methodological Answer:

- Competitive inhibition assays : Co-incubate with substrate analogs (e.g., arachidonic acid for LOX) to confirm competitive binding .

- Selective mutagenesis : Engineer enzyme variants (e.g., LOX-F177A) to test hydrogen bonding dependencies .

- Cross-screening : Test against structurally similar enzymes (e.g., COX-2) to rule out non-specific effects .

Q. How are SAR studies designed to evaluate substituent effects on bioactivity?

Methodological Answer:

Q. What methodologies assess the oxadiazole core’s reactivity under stress conditions?

Methodological Answer:

- Forced degradation : Expose to UV light (254 nm, 48 hours) or oxidative stress (3% H2O2, 6 hours). Monitor via LC-MS for cleavage products (e.g., isoxazole fragmentation) .

- Kinetic studies : Perform Arrhenius analysis at 40–60°C to calculate activation energy (Ea) of hydrolysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.